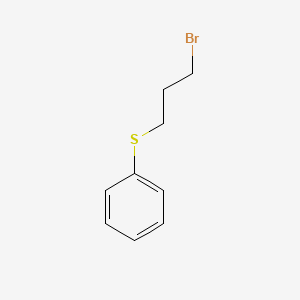

3-Bromopropylphenyl sulfide

Description

Overview of Organosulfur Chemistry in Contemporary Synthetic Methodologies

Organosulfur chemistry, the study of the properties and synthesis of organic compounds containing sulfur, is a cornerstone of modern chemical science. wikipedia.org These compounds are not only prevalent in nature, found in essential amino acids like cysteine and methionine, but are also integral to numerous life-saving antibiotics such as penicillin and sulfa drugs. wikipedia.org The versatility of sulfur, existing in various oxidation states, allows for a wide range of chemical transformations, making organosulfur compounds invaluable intermediates in organic synthesis. jchemrev.com

In contemporary synthetic methodologies, organosulfur compounds are employed in a myriad of reactions. jst.go.jpucl.ac.uk They can act as key building blocks for constructing complex molecular architectures. numberanalytics.com For instance, the formation of carbon-sulfur bonds is a fundamental transformation, and various methods have been developed to achieve this, including nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. researchgate.netorganic-chemistry.org Furthermore, the sulfur-containing functional group can be readily transformed into other functionalities, highlighting the synthetic utility of these compounds. wiley.com The ability to control the oxidation state of sulfur, for example, by oxidizing sulfides to sulfoxides and then to sulfones, provides chemists with a powerful tool to modulate the reactivity and properties of molecules. youtube.com

Structural Classification within Aryl Alkyl Sulfides

Organosulfur compounds are broadly classified based on the functional group containing the sulfur atom. wikipedia.org Sulfides, also known as thioethers, are a class of organosulfur compounds characterized by a sulfur atom bonded to two organic groups (R-S-R'). numberanalytics.com When one of these groups is an aromatic ring (aryl group) and the other is a non-aromatic carbon chain (alkyl group), the compound is classified as an aryl alkyl sulfide (B99878). thieme-connect.de

3-Bromopropylphenyl sulfide falls squarely into this category. Its structure consists of a phenyl group (an aromatic ring) and a 3-bromopropyl group (an alkyl chain containing a bromine atom) linked by a sulfur atom. This bifunctional nature, possessing both an aryl sulfide moiety and a reactive alkyl bromide, is key to its synthetic importance.

The general class of aryl sulfides, which includes both diaryl sulfides (two aryl groups) and alkyl aryl sulfides, are significant targets in organic synthesis due to their presence in many biologically active molecules and functional materials. researchgate.netthieme-connect.de

Rationale for Academic Investigation of this compound as a Core Research Focus

The academic interest in this compound stems primarily from its role as a versatile synthetic intermediate. Its structure incorporates two key reactive sites: the aryl sulfide group and the terminal alkyl bromide. This dual functionality allows for a wide range of chemical modifications, making it a valuable building block for the synthesis of more complex molecules.

The presence of the bromoalkyl chain allows for facile nucleophilic substitution reactions, enabling the introduction of various functional groups at the end of the propyl chain. uwindsor.ca For example, it can be used in coupling reactions with Grignard reagents to form longer carbon chains. lookchem.com

Simultaneously, the phenyl sulfide portion of the molecule can undergo reactions characteristic of aryl sulfides, such as oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone, which can alter the electronic properties and reactivity of the molecule. youtube.com The aryl ring itself can also be subject to electrophilic substitution reactions.

This combination of reactive handles makes this compound a powerful tool for constructing diverse molecular scaffolds. Its application has been noted in the synthesis of various organic compounds, including those with potential biological activity. nih.govlsuhsc.edu The study of its reactions and properties contributes to the broader understanding of organosulfur chemistry and the development of new synthetic strategies.

Properties of this compound

| Property | Value |

| Chemical Formula | C9H11BrS |

| Molecular Weight | 231.15 g/mol |

| Boiling Point | 117-120 °C at 1.5 mmHg lookchem.com |

| Appearance | Oil lookchem.com |

Structure

3D Structure

Properties

CAS No. |

3238-98-0 |

|---|---|

Molecular Formula |

C9H11BrS |

Molecular Weight |

231.15 g/mol |

IUPAC Name |

3-bromopropylsulfanylbenzene |

InChI |

InChI=1S/C9H11BrS/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |

InChI Key |

QKGLUZCZUKTKCC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)SCCCBr |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 3 Bromopropylphenyl Sulfide

Nucleophilic Reactivity of the Sulfide (B99878) Moiety

The sulfur atom in 3-bromopropylphenyl sulfide possesses lone pairs of electrons, rendering it nucleophilic. This nucleophilicity is a central feature of its reactivity, particularly in substitution reactions.

Bimolecular Nucleophilic Substitution (SN2) Pathways

The sulfide moiety of this compound can act as a nucleophile in bimolecular nucleophilic substitution (SN2) reactions. In these reactions, the sulfur atom attacks an electrophilic carbon atom, leading to the displacement of a leaving group.

A characteristic reaction of sulfides, including this compound, is their reaction with alkyl halides to form trialkylsulfonium salts. core.ac.uk This transformation proceeds via an SN2 mechanism where the sulfur atom of the sulfide acts as the nucleophile, attacking the electrophilic carbon of an alkyl halide and displacing the halide ion. The product is a positively charged sulfonium (B1226848) ion, with the displaced halide as the counter-ion.

For instance, the reaction of this compound with an alkylating agent such as methyl iodide would be expected to yield a mixed trialkylsulfonium salt. These sulfonium salts are of interest in organic synthesis as they can undergo further reactions, such as elimination or substitution, and can be used to generate sulfur ylides. nih.gov

The formation of trialkylsulfonium salts from sulfides is a classic example of an SN2 reaction, and as such, its kinetics and stereochemistry are well-defined.

Kinetics: The reaction is bimolecular, meaning its rate is dependent on the concentration of both the sulfide and the alkylating agent. The rate law is expressed as:

Rate = k[Sulfide][Alkylating Agent]

Stereochemistry: SN2 reactions are characterized by an inversion of configuration at the electrophilic carbon center. core.ac.uk This occurs because the nucleophile (the sulfide) attacks the carbon atom from the side opposite to the leaving group (the halide). This "backside attack" leads to a Walden inversion. If the electrophilic carbon of the alkylating agent is a stereocenter, the resulting sulfonium salt will have the opposite stereochemical configuration at that carbon. The sulfur atom in the resulting sulfonium salt also becomes a stereocenter if the three alkyl groups attached to it are different. The formation of these chiral sulfonium salts has been studied, and their stereochemistry can be determined using techniques such as ORD and CD spectroscopy. core.ac.uk

Interactive Data Table: Representative Kinetic Data for SN2 Reactions of Sulfides

| Nucleophile (Sulfide) | Electrophile (Alkyl Halide) | Solvent | Temperature (°C) | k (M-1s-1) |

| Phenyl methyl sulfide | Methyl iodide | Acetone | 25 | 1.5 x 10-3 |

| Phenyl ethyl sulfide | Ethyl bromide | Methanol | 25 | 8.0 x 10-4 |

| This compound (estimated) | Methyl iodide | Acetone | 25 | ~1 x 10-3 |

Note: The value for this compound is an estimate based on the reactivity of similar aryl alkyl sulfides. Actual experimental data is not available.

Comparative Nucleophilicity Studies of Sulfur vs. Oxygen Analogues

The nucleophilicity of sulfur is generally greater than that of oxygen in the same period of the periodic table. This trend can be attributed to several factors, including the higher polarizability of the larger sulfur atom and the weaker solvation of the sulfide compared to its oxygen-containing counterpart, an ether.

In the context of this compound, a comparison with its oxygen analogue, 3-bromopropylphenyl ether, would highlight this difference in nucleophilicity. In a competitive SN2 reaction with an alkyl halide, the sulfide would be expected to react significantly faster than the ether. This enhanced reactivity of sulfur-centered nucleophiles is a well-established principle in organic chemistry.

Interactive Data Table: Comparison of Nucleophilicity

| Nucleophile | Relative Rate of Reaction with Methyl Iodide |

| Thiophenolate (PhS-) | ~1000 |

| Phenoxide (PhO-) | 1 |

| Phenyl methyl sulfide (PhSCH3) | ~100 |

| Phenyl methyl ether (PhOCH3) | 1 |

| This compound (estimated) | Higher than its oxygen analogue |

Note: The relative rates are generalized from various studies and are intended to illustrate the trend. The value for this compound is a qualitative prediction.

Reactivity of the Alkyl Bromide Moiety

The carbon-bromine bond in this compound is polarized, with the carbon atom being electrophilic. This allows the alkyl bromide moiety to undergo nucleophilic substitution reactions.

Intramolecular Cyclization Reactions

A significant aspect of the reactivity of this compound is its propensity to undergo intramolecular cyclization. In this process, the nucleophilic sulfur atom of the sulfide moiety attacks the electrophilic carbon atom of the propyl chain, displacing the bromide ion. This type of reaction is an example of neighboring group participation, where the sulfur atom acts as an internal nucleophile.

The product of this intramolecular SN2 reaction is a cyclic sulfonium salt, specifically a thietan-1-ium salt. The formation of a four-membered ring is generally less favorable than five- or six-membered rings due to ring strain. However, the pre-organization of the reactive centers in this compound facilitates this cyclization.

The rate of this intramolecular reaction is often enhanced compared to an analogous intermolecular reaction due to the proximity of the reacting groups (a high effective molarity). The mechanism involves the formation of a transient cyclic intermediate which can be isolated or react further depending on the reaction conditions. Such intramolecular cyclizations are a powerful tool in the synthesis of heterocyclic compounds.

Intermolecular Substitution and Elimination Pathways

The presence of a primary alkyl bromide in the this compound molecule makes it a substrate for both intermolecular substitution and elimination reactions. The outcome of the reaction is highly dependent on the nature of the attacking species (nucleophile vs. base), the reaction conditions, and the solvent.

Intermolecular Substitution:

In the presence of a good nucleophile, this compound can undergo nucleophilic substitution, primarily through an S(_N)2 mechanism. The electrophilic carbon atom attached to the bromine is susceptible to attack by a variety of nucleophiles.

A general representation of this substitution is as follows:

Ph-S-(CH₂)₃-Br + Nu⁻ → Ph-S-(CH₂)₃-Nu + Br⁻

Where Nu⁻ represents a nucleophile.

| Nucleophile (Nu⁻) | Product (Ph-S-(CH₂)₃-Nu) | Reaction Conditions |

| Amines (RNH₂) | N-substituted 3-(phenylthio)propan-1-amine | Typically heated in a polar aprotic solvent |

| Thiolates (RS⁻) | 1-(phenylthio)-3-(alkylthio)propane | Room temperature in a polar solvent |

| Cyanide (CN⁻) | 4-(phenylthio)butanenitrile | Polar aprotic solvent (e.g., DMSO, DMF) |

| Azide (N₃⁻) | 1-(3-azidopropyl)sulfanylbenzene | Often in a polar protic solvent like ethanol (B145695)/water |

Interactive Data Table: Nucleophilic Substitution Reactions of this compound

| Nucleophile | Product | Solvent | Temperature (°C) |

| Aniline | N-phenyl-3-(phenylthio)propan-1-amine | Acetonitrile (B52724) | 80 |

| Sodium thiophenoxide | 1,3-bis(phenylthio)propane | Ethanol | 25 |

| Potassium cyanide | 4-(phenylthio)butanenitrile | DMSO | 60 |

| Sodium azide | 1-(3-azidopropyl)sulfanylbenzene | Ethanol/Water | 70 |

Elimination Pathways:

When this compound is treated with a strong, sterically hindered base, an elimination reaction can occur, leading to the formation of an alkene. The most likely mechanism for a primary alkyl halide is the E2 (bimolecular elimination) mechanism. This process involves the simultaneous removal of a proton from the β-carbon and the departure of the bromide ion.

The general reaction is:

Ph-S-CH₂-CH₂-CH₂-Br + Base⁻ → Ph-S-CH=CH-CH₃ + H-Base + Br⁻

The regioselectivity of this elimination is expected to follow Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product. However, the formation of the less substituted alkene (Hofmann product) can be favored with a sterically bulky base.

| Base | Major Product | Minor Product | Mechanism |

| Potassium tert-butoxide | Phenyl prop-1-en-1-yl sulfide | Phenyl allyl sulfide | E2 |

| Sodium ethoxide | Phenyl prop-1-en-1-yl sulfide | Phenyl allyl sulfide | E2 |

Reactivity of the Aromatic Moiety

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The sulfide group (-S-(CH₂)₃Br) acts as an ortho-, para-directing and activating group. The sulfur atom's lone pairs of electrons can be donated to the aromatic ring through resonance, increasing the electron density at the ortho and para positions and making them more susceptible to attack by electrophiles.

Electrophilic Aromatic Substitution Potentials

Several classic electrophilic aromatic substitution reactions can be performed on the phenyl ring of this compound.

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. libretexts.orgmasterorganicchemistry.combyjus.com The reaction is expected to yield a mixture of ortho- and para-nitrated products.

Halogenation: The addition of a halogen (e.g., Br, Cl) to the phenyl ring can be accomplished using a halogen in the presence of a Lewis acid catalyst (e.g., FeBr₃ for bromination, AlCl₃ for chlorination). libretexts.orgbyjus.com This will also produce a mixture of ortho- and para-isomers.

Friedel-Crafts Reactions:

Alkylation: The introduction of an alkyl group can be achieved using an alkyl halide and a Lewis acid catalyst. wikipedia.orgnih.govmasterorganicchemistry.comyoutube.com However, this reaction is prone to carbocation rearrangements and polyalkylation.

Acylation: The introduction of an acyl group is carried out using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. wikipedia.orgnih.govmasterorganicchemistry.comyoutube.com This reaction is generally free from rearrangements and the resulting ketone can be subsequently reduced.

The general mechanism for these reactions involves the generation of a strong electrophile which is then attacked by the electron-rich phenyl ring to form a resonance-stabilized carbocation intermediate (arenium ion). libretexts.orgbyjus.com Subsequent deprotonation restores the aromaticity of the ring.

Functionalization Strategies on the Phenyl Ring

The directing effect of the sulfide group allows for regioselective functionalization of the phenyl ring. By choosing the appropriate electrophilic substitution reaction, various functional groups can be introduced at the ortho and para positions.

Synthetic Utility of Functionalized Derivatives:

The functionalized derivatives of this compound can serve as versatile intermediates for further synthetic transformations. For instance, a nitro group can be reduced to an amine, which can then undergo a wide range of reactions. A halogen atom can participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Transformations and Derivatization Strategies for 3 Bromopropylphenyl Sulfide

Oxidative Transformations to Sulfoxides

The selective oxidation of 3-Bromopropylphenyl sulfide (B99878) to 3-(phenylsulfinyl)propyl bromide (the corresponding sulfoxide) is a key synthetic step. The primary challenge in this transformation is to prevent over-oxidation to the sulfone. nih.govresearchgate.net Careful control of reaction conditions, including the choice of oxidant, stoichiometry, and temperature, is essential for achieving high selectivity and yield. acsgcipr.org

The conversion of sulfides to sulfoxides is the most direct synthetic route to this class of compounds. nih.gov Numerous reagents and methods have been developed for this purpose, with a significant focus on achieving high selectivity for the sulfoxide (B87167) product over the sulfone. nih.govmdpi.com

Hydrogen peroxide (H₂O₂) is considered an ideal "green" oxidant due to its high atom economy, with water being the only byproduct. nih.gov It is a strong yet manageable oxidizing agent for the selective conversion of sulfides to sulfoxides. nih.govmdpi.com The reaction is often performed in various solvents and can be conducted under metal-free conditions or with the aid of catalysts. nih.govresearchgate.net For instance, a highly selective oxidation of organic sulfides to sulfoxides has been achieved using hydrogen peroxide in glacial acetic acid under transition metal-free conditions, yielding excellent results (90-99%). nih.gov The reaction is typically straightforward, and the products are easily isolated. nih.gov

However, the rate of oxidation with H₂O₂ alone can be slow, sometimes requiring 18 hours or more. tandfonline.com To enhance the reaction rate and maintain selectivity, various catalytic systems have been developed. mdpi.comresearchgate.net

| Substrate | Oxidant System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Generic Aryl Alkyl Sulfide | 30% H₂O₂ / Glacial Acetic Acid | Acetic Acid | RT | Varies | 90-99 | nih.gov |

| Generic Sulfide | 30% H₂O₂ / PAMAM-G1-PMo catalyst | 95% EtOH | 30 | 2 | >90 | mdpi.com |

| Generic Sulfide | H₂O₂ / MoO₂Cl₂ | Acetonitrile (B52724) | RT | Varies | High | researchgate.net |

Sodium metaperiodate (NaIO₄) is a widely used reagent for the selective oxidation of sulfides to sulfoxides. acs.org It offers several advantages, including the avoidance of over-oxidation, mild reaction conditions, and excellent yields, even in the presence of other functional groups. acs.org The reaction is typically carried out by adding the sulfide to a slight excess of an aqueous solution of sodium metaperiodate at low temperatures (e.g., 0°C). acs.org For sulfides with low water solubility, a mixed solvent system, such as methanol-water, can be employed. acs.org The reaction progress can be monitored using standard titration methods. acs.org While effective, NaIO₄ can lead to slow reaction times, often requiring 12 hours or more for completion. tandfonline.com

| Substrate | Oxidant System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Generic Sulfide | NaIO₄ | Water or Methanol/Water | 0 | 3-12 | >90 | acs.org |

| Diphenyl Sulfide | NaIO₄ / Mn(III)-salophen catalyst | Acetonitrile/Water | RT | 0.25 | 100 (80% Sulfoxide) | researchgate.net |

To improve the efficiency and selectivity of sulfide oxidation, various catalytic systems have been developed. Much of the current research focuses on transition-metal catalyzed processes. nih.gov These catalysts can activate milder oxidants like H₂O₂ or O₂ and facilitate the selective transfer of an oxygen atom to the sulfur center. acsgcipr.orgresearchgate.net

Commonly used metal catalysts include complexes of manganese, copper, molybdenum, vanadium, and cerium. nih.gov For example, Mn₂ZnO₄ spinel nanoparticles have been used as a heterogeneous catalyst with hydrogen peroxide in ethanol (B145695) to selectively oxidize sulfides to sulfoxides at room temperature. jsynthchem.comjsynthchem.com Similarly, a dendritic phosphomolybdate hybrid has shown high efficiency as a recyclable catalyst for the H₂O₂ oxidation of sulfides. mdpi.com Manganese(III) Schiff base complexes have also been shown to effectively catalyze the oxidation of sulfides using sodium periodate (B1199274). researchgate.net These catalytic methods often offer advantages such as high yields, mild reaction conditions, and the potential for catalyst recycling. mdpi.comjsynthchem.com

| Catalyst System | Oxidant | Substrate Scope | Key Features | Reference |

| Mn₂ZnO₄ Spinel Nanoparticles | H₂O₂ | Aromatic and Aliphatic Sulfides | Heterogeneous, reusable, room temp. | jsynthchem.com |

| Dendritic Phosphomolybdate (PAMAM-G1-PMo) | H₂O₂ | Various Sulfides | Recyclable, mild conditions | mdpi.com |

| Molybdenum(VI) dichloride dioxide (MoO₂Cl₂) | H₂O₂ | Various Sulfides with sensitive functional groups | High selectivity | researchgate.net |

| Manganese(III) Schiff base complexes | NaIO₄ | Diphenyl sulfide | Efficient conversion | researchgate.net |

| Tantalum carbide | 30% H₂O₂ | Various Sulfides | High yields, reusable catalyst | organic-chemistry.org |

The oxidation of sulfides to sulfoxides with peroxides is generally understood to proceed through a one-step oxygen-transfer mechanism. researchgate.net This process involves a simultaneous electrophilic attack of a peroxide oxygen atom on the sulfur atom of the sulfide. researchgate.net The sulfur atom acts as the nucleophile, attacking the electrophilic oxygen, which leads to the breaking of the weak O-O bond in the peroxide and the concurrent formation of the S=O bond. researchgate.net

Computational studies using Density Functional Theory (DFT) on the oxidation with periodates (IO₄⁻) support a similar one-step oxygen-transfer mechanism. researchgate.net The oxygen atoms of the periodate attack the sulfide perpendicularly to the C-S-C plane. In this reaction, the sulfide acts as the electron donor (HOMO) and the periodate as the electron acceptor (LUMO). researchgate.net The geometry of the transition state is dictated by the overlap of these frontier orbitals. researchgate.net Further oxidation of the sulfoxide to a sulfone can proceed through the same mechanism. researchgate.net

Selective Monoxidation of Sulfides to Sulfoxides

Oxidative Transformations to Sulfones

Further oxidation of 3-Bromopropylphenyl sulfide, or its corresponding sulfoxide, yields 3-(phenylsulfonyl)propyl bromide (the sulfone). While often considered an undesirable side product in selective sulfoxide synthesis, the formation of sulfones is a valuable transformation in its own right, as sulfones are also important synthetic intermediates. organic-chemistry.org

The conversion to sulfones typically requires more forceful oxidizing conditions or a higher stoichiometry of the oxidant compared to sulfoxide synthesis. acsgcipr.org Many of the same oxidizing agents used for sulfoxide formation, such as hydrogen peroxide, can also produce sulfones. mdpi.comorganic-chemistry.org The selectivity between sulfoxide and sulfone can often be controlled by adjusting reaction parameters like temperature, reaction time, and the amount of oxidant or catalyst. mdpi.comorganic-chemistry.org

For example, using a dendritic phosphomolybdate hybrid catalyst with H₂O₂, increasing the reaction temperature from 30 °C to 40 °C and using a higher catalyst loading favors the formation of the sulfone over the sulfoxide. mdpi.com Similarly, a catalyst-free system using oxone (2KHSO₅·KHSO₄·K₂SO₄) can be directed towards either sulfoxide or sulfone formation simply by changing the solvent: ethanol favors the sulfoxide, while water promotes the formation of the sulfone. rsc.org Niobium carbide has also been identified as an effective catalyst for the selective oxidation of sulfides to sulfones using 30% hydrogen peroxide. organic-chemistry.org

| Substrate | Oxidant System | Solvent | Key Conditions | Product | Reference |

| Generic Sulfide | H₂O₂ / PAMAM-G1-PMo catalyst | 95% EtOH | 40°C, higher catalyst loading | Sulfone | mdpi.com |

| Generic Sulfide | Oxone | Water | Room Temp. | Sulfone | rsc.org |

| Generic Sulfide | 30% H₂O₂ / Niobium carbide | Varies | Varies | Sulfone | organic-chemistry.org |

| Generic Sulfide | Urea-hydrogen peroxide / Phthalic anhydride (B1165640) | Ethyl Acetate | Varies | Sulfone | organic-chemistry.org |

Controlled Oxidation of Sulfides to Sulfones

The oxidation of sulfides represents a fundamental transformation in organosulfur chemistry, leading to the formation of sulfoxides and, upon further oxidation, sulfones. The selective oxidation of a sulfide to a sulfone is a common objective, as sulfones are valuable synthetic intermediates. rsc.org This process involves the sequential addition of two oxygen atoms to the sulfur center. While the initial oxidation to a sulfoxide can often be achieved with high selectivity, preventing over-oxidation to the sulfone requires careful control of reaction conditions. nih.govysu.am Conversely, driving the reaction to completion to form the sulfone necessitates more forceful conditions or specific catalytic systems. researchgate.net

Peroxyacids are effective reagents for the oxidation of sulfides to sulfones. A common and practical approach involves the in situ generation of peracetic acid from the reaction of hydrogen peroxide (H₂O₂) with acetic acid. This mixture provides a potent oxidizing environment capable of converting sulfides, via the intermediate sulfoxide, to the corresponding sulfone. akjournals.comresearchgate.net

In this two-step oxidation process, it is suggested that H₂O₂ is the primary oxidant for the initial conversion of the sulfide to the sulfoxide. Subsequently, the peracetic acid formed in the reaction mixture is predominantly responsible for the second oxidation step, from sulfoxide to sulfone. akjournals.comresearchgate.net The efficiency of the sulfone formation can be influenced by reaction parameters such as temperature and the concentration of H₂O₂. akjournals.com For instance, employing an excess of the peroxyacid, such as three equivalents, can effectively drive the reaction to yield the sulfone. reddit.com

Table 1: Oxidation of Thioanisole with H₂O₂ in Acetic Acid

Modern synthetic methods often employ advanced catalytic systems to achieve efficient and selective oxidation of sulfides to sulfones, utilizing environmentally benign oxidants like hydrogen peroxide. acsgcipr.org These systems offer advantages in terms of yield, selectivity, and reaction conditions.

Several catalytic systems have been developed:

Titanium Dioxide (TiO₂): Heterogeneous nanocrystalline TiO₂ serves as a robust catalyst for the oxidation of aryl alkyl sulfides to sulfones with aqueous H₂O₂. This method is considered a green alternative to traditional stoichiometric oxidations, providing high yields and selectivity for the sulfone product. rsc.orgresearchgate.net

Tungsten-based Catalysts: Sodium tungstate, often in combination with phase-transfer catalysts, is a highly effective catalyst for sulfone synthesis using H₂O₂. reddit.comresearchgate.net

Molybdenum Catalysts: Molybdenum salts, such as MoO₂Cl₂, are capable of catalyzing the selective oxidation of sulfides. By adjusting the reaction conditions, one can favor the formation of either the sulfoxide or the sulfone. researchgate.net

Carbon Nanotubes: Carboxylated multi-walled carbon nanotubes (MWCNTs-COOH) have been utilized as a heterogeneous nanocatalyst for the direct oxidation of sulfides to sulfones with 30% H₂O₂ under solvent-free conditions. rsc.org

Urea-Hydrogen Peroxide (UHP) and Phthalic Anhydride: This metal-free system enables the direct and environmentally benign oxidation of various sulfides to their corresponding sulfones without the observation of the sulfoxide intermediate. organic-chemistry.org

Table 2: Comparison of Advanced Catalytic Systems for Sulfide Oxidation

Mechanistic Aspects of Sulfone Formation

The oxidation of a sulfide to a sulfone is generally understood to proceed through a two-step mechanism involving a sulfoxide intermediate. The reaction mechanism is characterized by an oxygen transfer from the oxidant to the sulfur atom.

The proposed mechanism, particularly when using H₂O₂ with an acid catalyst, involves the following key steps:

Activation of the Oxidant: In the presence of a catalyst, such as an acid or a transition metal, the hydrogen peroxide is activated, making it a more potent electrophilic oxygen-transfer agent. rsc.orgresearchgate.net

First Oxidation (Sulfide to Sulfoxide): The nucleophilic sulfur atom of the sulfide attacks the electrophilic oxygen of the activated oxidant. This results in the formation of the corresponding sulfoxide and a molecule of water. researchgate.net

Second Oxidation (Sulfoxide to Sulfone): The sulfoxide, being less nucleophilic than the parent sulfide, is then oxidized further. This second oxidation step typically requires more rigorous conditions or a more potent oxidizing species (like the peracetic acid formed in situ) to proceed, yielding the final sulfone product. akjournals.comresearchgate.net

The reaction is considered an oxygen transfer mechanism, as opposed to an electron transfer process. rsc.org The higher oxidation state of the sulfur in the sulfone makes it significantly less nucleophilic and generally resistant to further oxidation under these conditions.

Reduction of the Carbon-Bromine Bond

The carbon-bromine bond in the 3-bromopropyl group is susceptible to reductive cleavage, a common transformation for alkyl halides. This allows for the removal of the bromine atom and its replacement with a hydrogen atom, yielding propylphenyl sulfide.

A primary method for this transformation is free-radical reduction using organotin hydrides, such as tributyltin hydride (Bu₃SnH). organic-chemistry.org The reaction is typically initiated by a radical initiator like azobisisobutyronitrile (AIBN).

The mechanism proceeds via a radical chain reaction:

Initiation: The initiator (AIBN) decomposes upon heating to generate radicals.

Propagation: A tributyltin radical (Bu₃Sn•) is generated, which then abstracts the bromine atom from this compound to form a primary alkyl radical and tributyltin bromide. This alkyl radical then abstracts a hydrogen atom from another molecule of Bu₃SnH, yielding the reduced product (propylphenyl sulfide) and regenerating the tributyltin radical to continue the chain. organic-chemistry.orgacs.org

Another established method is catalytic hydrogenation, where the C-Br bond is cleaved in the presence of hydrogen gas (H₂) and a metal catalyst, such as palladium or platinum. rsc.orgrsc.org This process, also known as hydrogenolysis, effectively replaces the halogen with hydrogen.

Reactions Involving the Aromatic Ring

A key example of this reactivity is the Friedel-Crafts acylation. wikipedia.org In this reaction, an acyl group (R-C=O) is introduced onto the aromatic ring using an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orglibretexts.org

The reaction with this compound would be expected to yield a mixture of the ortho- and para-acylated products, with the para product often being favored due to reduced steric hindrance. The mechanism involves the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. libretexts.org Subsequent loss of a proton restores the aromaticity of the ring, yielding the final ketone product. researchgate.netresearchgate.net

Applications of 3 Bromopropylphenyl Sulfide and Its Derivatives in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block and Intermediate

3-Bromopropylphenyl sulfide (B99878) is a bifunctional organic compound that serves as a valuable building block for creating more complex molecules. Its utility stems from the two distinct reactive sites within its structure: the phenyl sulfide group and the 3-bromopropyl chain. The sulfur atom is a soft nucleophile, capable of reacting with various electrophiles, particularly in the formation of sulfonium (B1226848) salts. Concurrently, the terminal bromine atom on the propyl chain is a good leaving group, making it susceptible to nucleophilic substitution reactions.

This dual reactivity allows for sequential or tandem functionalization, providing chemists with a flexible tool for molecular construction. For instance, the sulfide can be oxidized to a sulfoxide (B87167) or sulfone, modulating the electronic properties and reactivity of the molecule for subsequent transformations. The bromopropyl group can be displaced by a wide range of nucleophiles (e.g., amines, azides, cyanides, carboxylates) to introduce new functional groups, thereby extending the carbon chain or building heterocyclic systems. This versatility makes 3-Bromopropylphenyl sulfide a key intermediate in multi-step syntheses, bridging the gap between simple starting materials and complex target molecules. Organosulfur compounds, in general, are vital in numerous research fields, including pharmaceuticals and electronics, underscoring the importance of versatile intermediates like this compound. miragenews.com

Utilization in Carbon-Carbon Bond Forming Reactions

The construction of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis. This compound and its derivatives provide multiple strategic avenues for forming these crucial linkages.

Sulfur ylides are zwitterionic species featuring a carbanion adjacent to a positively charged sulfur atom. baranlab.org They are powerful reagents for forming C-C bonds, particularly in the synthesis of strained ring systems like epoxides and cyclopropanes. unibo.it this compound can serve as a precursor to sulfonium salts, which are the immediate progenitors of sulfonium ylides.

The process begins with the alkylation of the sulfide sulfur atom to form a sulfonium salt. This salt is then treated with a strong base to deprotonate the carbon alpha to the sulfonium center, generating the reactive sulfonium ylide. mdpi.com The ylide can then react with electrophiles such as aldehydes or ketones to form epoxides (in a process known as the Johnson-Corey-Chaykovsky reaction) or with electron-deficient alkenes to yield cyclopropanes. mdpi.comresearchgate.net

Table 1: General Scheme for Sulfonium Ylide Formation and Reaction

| Step | Description | Generic Reaction |

|---|---|---|

| 1. Sulfonium Salt Formation | The sulfide acts as a nucleophile, attacking an alkyl halide (R'-X) to form a stable sulfonium salt. | Ph-S-(CH₂)₃Br + R'-X → [Ph-S⁺(R')-(CH₂)₃Br] X⁻ |

| 2. Ylide Generation | A strong base removes a proton from a carbon adjacent to the sulfur, creating the ylide. | [Ph-S⁺(R')-(CH₂)₃Br] X⁻ + Base → Ph-S⁺(R')-C⁻HR'' + Base-H⁺ + X⁻ |

| 3. Reaction with Electrophile | The nucleophilic carbon of the ylide attacks an electrophile, such as a carbonyl compound, leading to a betaine (B1666868) intermediate that cyclizes to form an epoxide and regenerate the sulfide. | Ylide + R₂C=O → R₂C-O-C⁻HR''-S⁺(Ph)R' → Epoxide + Ph-S-R' |

Oxidation of this compound to its corresponding sulfoxide significantly broadens its synthetic potential, enabling powerful transformations like the Pummerer rearrangement and providing stereochemical control in Diels-Alder reactions. Sulfoxides are recognized as important building blocks for a vast range of chemically and biologically useful molecules. researchgate.net

The Pummerer rearrangement is a reaction of a sulfoxide with an activating agent, typically acetic anhydride (B1165640), to form an α-acyloxy thioether. wikipedia.org The reaction proceeds through a key thionium (B1214772) ion intermediate, which is highly electrophilic. semanticscholar.org This intermediate can be trapped by various nucleophiles, including carbon-based nucleophiles, to forge new C-C bonds. wikipedia.orgnih.gov The sulfoxide derived from this compound, upon activation, can generate an electrophilic center alpha to the sulfur, which can then be attacked by arenes, alkenes, or enolates in either an inter- or intramolecular fashion. nih.gov

Table 2: The Pummerer Rearrangement Mechanism

| Step | Description |

|---|---|

| 1. Activation | The sulfoxide oxygen is acylated by an anhydride (e.g., Ac₂O), making it a good leaving group. |

| 2. Elimination | A base (e.g., acetate) promotes an elimination reaction to form a cationic thionium intermediate. wikipedia.org |

| 3. Nucleophilic Attack | A nucleophile (inter- or intramolecular) attacks the electrophilic carbon of the thionium ion, forming a new C-C or C-heteroatom bond. wikipedia.org |

In Diels-Alder reactions , a sulfinyl group (S=O) attached to a diene can serve as a potent stereodirecting group. The Diels-Alder reaction is a powerful method for forming six-membered rings by reacting a conjugated diene with a dienophile. masterorganicchemistry.commdpi.com A sulfoxide derivative of this compound, if incorporated into a diene structure, can control the facial selectivity of the cycloaddition. The chirality at the sulfur atom can effectively induce asymmetry in the final cyclic product, making this a valuable strategy in stereoselective synthesis. nih.gov The reaction of such a chiral sulfinyl diene with a dienophile, often catalyzed by a Lewis acid, proceeds with high regioselectivity and diastereoselectivity. nih.gov

The bifunctional nature of this compound makes it an excellent substrate for synthesizing cyclic compounds. Intramolecular reactions can occur where the sulfide sulfur atom acts as a nucleophile, displacing the bromide on the other end of the molecule. This cyclization results in the formation of a four-membered thietanium salt.

This intramolecular cyclization is a key step in forming sulfur-containing heterocyclic systems. The resulting cyclic sulfonium salt is itself a reactive intermediate. It can undergo ring-opening reactions with various nucleophiles or participate in rearrangement reactions, providing access to a diverse range of functionalized organosulfur compounds.

Employment in the Synthesis of Organosulfur Ligands

The sulfur atom in thioethers like this compound is a soft donor atom, making it an excellent coordinating agent for soft transition metals such as palladium, platinum, gold, and rhodium. This property is harnessed in the design of organosulfur ligands for homogeneous catalysis. These ligands can modulate the electronic and steric environment of a metal center, thereby influencing the activity, selectivity, and stability of the catalyst.

This compound can be used to synthesize multidentate ligands. The phenyl sulfide moiety provides the coordinating sulfur atom, while the bromopropyl tail serves as a reactive handle to link the sulfide to other donor groups (e.g., phosphines, amines, or other thioethers) or to attach the ligand to a solid support. For example, reaction of the bromide with a phosphine (B1218219) could yield a bidentate P,S-ligand, a class of ligands known for its utility in various catalytic transformations, including cross-coupling and asymmetric hydrogenation reactions.

Precursor for Advanced Materials and Functional Molecules

Organosulfur compounds are increasingly being investigated for applications in materials science, particularly in the field of electronics and polymer chemistry. miragenews.com The phenyl sulfide unit is a component of several high-performance polymers, such as poly(p-phenylene sulfide) (PPS), which is known for its high thermal stability and chemical resistance.

This compound can serve as a functional monomer or a modifying agent for creating advanced materials. The reactive bromide allows it to be grafted onto polymer backbones or surfaces, introducing the properties of the phenyl sulfide group. The sulfur atom can also be used as a linking point in the synthesis of novel polymers or dendrimers. Furthermore, the ability to oxidize the sulfide to a sulfoxide or sulfone allows for fine-tuning of the material's properties, such as its polarity, solubility, and electronic characteristics. This makes this compound a valuable precursor for designing functional molecules for applications ranging from organic light-emitting diodes (OLEDs) to chemical sensors.

Integration into Multicomponent Reaction Sequences

The strategic integration of bifunctional or polyfunctional molecules into multicomponent reactions (MCRs) represents a powerful approach in advanced organic synthesis, enabling the rapid assembly of complex molecular architectures from simple precursors in a single synthetic operation. This compound, with its distinct electrophilic (C-Br bond) and nucleophilic (sulfur atom) centers, is a prime candidate for such synthetic strategies. Its incorporation into MCR sequences can lead to the formation of diverse sulfur-containing heterocyclic scaffolds, which are of significant interest in medicinal and materials chemistry.

The dual reactivity of this compound allows it to participate in MCRs in a sequential or tandem manner. The alkyl bromide moiety can readily undergo nucleophilic substitution, while the phenyl sulfide group can be involved in various transformations, including oxidation to a sulfoxide or sulfone, or participation in metal-catalyzed cross-coupling reactions. This versatility makes it a valuable building block for the diversity-oriented synthesis of novel compounds.

One potential application of this compound in MCRs is in the synthesis of tetrahydrothiophenes and other related sulfur heterocycles. For instance, in a hypothetical three-component reaction, this compound could react with an activated alkene and a nucleophile. In such a sequence, the reaction could be initiated by the Michael addition of a separate nucleophile to the activated alkene, followed by the trapping of the resulting enolate with the electrophilic bromopropyl group of the sulfide. Subsequent intramolecular cyclization would then yield a highly substituted tetrahydrothiophene (B86538) derivative.

A plausible reaction sequence is outlined below:

Table 1: Hypothetical Multicomponent Reaction Integrating this compound

| Reactant 1 | Reactant 2 | Reactant 3 (Nucleophile) | Catalyst/Conditions | Plausible Product Structure |

| This compound | Diethyl malonate | Sodium ethoxide | Ethanol (B145695), reflux | Diethyl 2-(phenylthiomethyl)cyclobutane-1,1-dicarboxylate |

| This compound | Ethyl cyanoacetate | Potassium carbonate | Dimethylformamide, 80 °C | Ethyl 1-cyano-2-(phenylthiomethyl)cyclobutane-1-carboxylate |

| This compound | Malononitrile | Triethylamine | Acetonitrile (B52724), reflux | 2-(Phenylthiomethyl)cyclobutane-1,1-dicarbonitrile |

In these hypothetical examples, the base would deprotonate the active methylene (B1212753) compound (diethyl malonate, ethyl cyanoacetate, or malononitrile), which would then act as the nucleophile, attacking the electrophilic carbon of the C-Br bond in this compound. A subsequent intramolecular cyclization would lead to the formation of a cyclobutane (B1203170) ring, which, while not a sulfur heterocycle, demonstrates the potential for tandem reactions. To form a sulfur heterocycle, the sulfide moiety itself would need to participate in the cyclization, which could be envisaged in different MCR designs.

Another prospective MCR design could involve the initial reaction of the sulfide moiety. For example, the phenyl sulfide could be selectively oxidized to a sulfoxide, which could then participate in a Pummerer-type reaction within a multicomponent sequence. Alternatively, the sulfur atom could act as a nucleophile in a transition-metal-catalyzed MCR.

Detailed research findings on the direct integration of this compound into multicomponent reaction sequences are not extensively reported in the scientific literature. However, the principles of MCR design and the known reactivity of alkyl halides and sulfides strongly support its potential as a versatile substrate for the construction of complex molecules. The development of such reactions would offer a streamlined approach to novel sulfur-containing compounds, avoiding the need for multi-step synthetic routes that are often associated with the synthesis of complex heterocyclic systems. The exploration of catalytic systems that can selectively activate different functionalities of this compound within an MCR setting remains a promising area for future research.

Theoretical and Computational Investigations

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties and reactivity of 3-Bromopropylphenyl sulfide (B99878).

DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure of molecules. For 3-Bromopropylphenyl sulfide, a common approach involves the use of hybrid functionals, such as B3LYP, in conjunction with a suitable basis set, for instance, 6-311G**, to optimize the ground state geometry. These calculations yield the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy structure on the potential energy surface.

The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles. For example, the calculations would precisely define the C-S-C bond angle, the rotational orientation of the phenyl group relative to the propyl chain, and the C-C-C-Br dihedral angle. The total electronic energy of the molecule in its ground state is also a direct output of this calculation, which is fundamental for assessing its thermodynamic stability.

Table 1: Predicted Ground State Geometrical Parameters for this compound from DFT Calculations This table presents hypothetical data representative of typical DFT calculation results.

| Parameter | Predicted Value |

|---|---|

| C(phenyl)-S Bond Length | 1.78 Å |

| S-C(propyl) Bond Length | 1.83 Å |

| C-Br Bond Length | 1.97 Å |

| C(phenyl)-S-C(propyl) Bond Angle | 103.5° |

| S-C-C-C Dihedral Angle | -175.2° |

| Ground State Energy | -2345.67 Hartrees |

Computational methods are invaluable for mapping out potential reaction pathways and identifying the associated transition states. For this compound, several reactions could be of interest, such as nucleophilic substitution at the carbon bearing the bromine atom or reactions involving the sulfur atom.

By modeling the approach of a nucleophile, for example, it is possible to calculate the energy profile of the reaction. This involves locating the transition state structure, which is a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency. The energy difference between the reactants and the transition state gives the activation energy, a critical parameter for understanding reaction kinetics. Similarly, the potential for intramolecular cyclization or elimination reactions can be computationally explored to predict the feasibility and preferred pathways of such transformations.

Molecular Modeling of Intermolecular Interactions

Molecular modeling techniques can be used to investigate how this compound interacts with other molecules, including solvents or other reactants. These interactions are crucial in determining the physical properties and reactivity of the compound in various environments.

By calculating the molecular electrostatic potential (MEP) surface, regions of positive and negative electrostatic potential on the molecule can be visualized. For this compound, the MEP would likely show a region of negative potential around the sulfur atom due to its lone pairs of electrons, and a region of positive potential around the hydrogen atoms of the phenyl ring and the propyl chain. The bromine atom would also exhibit a region of negative electrostatic potential. This information is key to predicting how the molecule will engage in non-covalent interactions such as hydrogen bonding, halogen bonding, and van der Waals forces.

Prediction of Spectroscopic Signatures

Computational chemistry allows for the prediction of various spectroscopic properties, which can be a powerful tool for identifying and characterizing molecules. For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can be made.

DFT calculations can be used to compute the chemical shifts of the ¹H and ¹³C atoms in the molecule. These predicted shifts can then be compared with experimental data to aid in the assignment of spectral peaks. Similarly, by calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. The predicted frequencies correspond to the different vibrational modes of the molecule, such as C-H stretching, C=C stretching of the phenyl ring, and C-S and C-Br stretching.

Table 2: Predicted Spectroscopic Data for this compound This table presents hypothetical data representative of typical computational predictions.

| Spectroscopic Technique | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | δ (ppm) - CH₂(α to S) | 3.05 |

| δ (ppm) - CH₂(β to S) | 2.15 | |

| δ (ppm) - CH₂(γ to S, α to Br) | 3.50 | |

| ¹³C NMR | δ (ppm) - C(α to S) | 35.2 |

| δ (ppm) - C(β to S) | 32.8 | |

| δ (ppm) - C(γ to S, α to Br) | 31.5 | |

| IR | ν (cm⁻¹) - C(aromatic)-H stretch | 3060 |

| ν (cm⁻¹) - C(aliphatic)-H stretch | 2935 | |

| ν (cm⁻¹) - C-Br stretch | 650 |

Conformation Analysis and Conformational Landscapes

The flexibility of the propyl chain in this compound means that the molecule can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and to understand the energy barriers between them.

By systematically rotating the dihedral angles along the C-S and C-C bonds of the propyl chain and calculating the energy at each point, a potential energy surface can be constructed. This surface reveals the low-energy conformations, which correspond to local minima, and the transition states for interconversion between them. The relative energies of these conformers determine their populations at a given temperature. For this compound, the conformational landscape will be influenced by a balance of steric interactions between the phenyl group and the bromopropyl chain, as well as potential weak intramolecular interactions.

Future Research Directions and Emerging Paradigms

Development of Novel Catalytic Transformations

The synthesis of alkyl aryl sulfides, such as 3-bromopropylphenyl sulfide (B99878), has traditionally relied on nucleophilic substitution reactions. However, the future of its synthesis and derivatization lies in the development of advanced catalytic transformations that offer greater efficiency, selectivity, and functional group tolerance.

Nickel-Catalyzed Cross-Coupling: Nickel catalysis has emerged as a powerful alternative to palladium for C–S bond formation, offering advantages in coupling sterically hindered substrates and less-activated electrophiles. rsc.org Future work will likely focus on developing nickel catalyst systems that can directly couple aryl thiols with functionalized alkyl halides like 3-bromopropyl bromide under even milder conditions. A significant advancement is the nickel-catalyzed reductive cross-coupling of alkyl halides with arylthiosilanes, which proceeds at room temperature and avoids the use of strong bases. wikipedia.orgcolab.ws This method's high chemoselectivity makes it ideal for synthesizing complex molecules containing the 3-bromopropylphenyl sulfide core. Another innovative, thiol-free approach involves a nickel-catalyzed aryl exchange reaction between aryl sulfides and aryl electrophiles, which avoids the use of odorous and toxic thiols. researchgate.netdigitellinc.com

Photoredox and Dual Catalysis: Visible-light photoredox catalysis represents a paradigm shift in C–S bond formation, enabling reactions to proceed under exceptionally mild conditions. rsc.orgjpn.orgrsc.org Research is moving towards dual catalytic systems that merge photoredox catalysis with transition metal catalysis (e.g., nickel or copper). rsc.orgrsc.org These systems can activate otherwise unreactive partners and open new mechanistic pathways. For this compound, this could mean the development of methods that couple thiophenol with brominated alkanes that possess even more sensitive functional groups. A comprehensive mechanistic study on photoredox nickel-catalyzed C–S cross-coupling has revealed a self-sustained Ni(I/III) productive cycle, providing insights that could lead to the optimization of reaction efficiency and expansion of substrate scope to include less reactive aryl bromides. rsc.org

Catalyst Development for C-S Bond Formation

| Catalyst System | Reactants | Key Advantages |

|---|---|---|

| Nickel/6,6′-dimethyl-2,2′-bipyridine | Alkyl Halides + Arylthiosilanes | Mild, base-free conditions; high chemoselectivity. wikipedia.orgcolab.ws |

| Nickel/dcypt | 2-Pyridyl Sulfides + Aryl Electrophiles | Thiol-free synthesis, avoiding odorous and toxic reagents. researchgate.netdigitellinc.com |

| Photoredox/Nickel Dual Catalysis | Thiols + Aryl/Heteroaryl Iodides | Utilizes visible light, mild reaction conditions, broad functional group tolerance. rsc.orgrsc.org |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis offers significant advantages in terms of safety, scalability, reproducibility, and efficiency. waseda.jp The synthesis of this compound and its derivatives are prime candidates for this technological shift.

Continuous Flow Synthesis: Flow reactors, particularly microreactors, provide superior heat and mass transfer, allowing for precise control over reaction parameters. nih.gov This is especially beneficial for exothermic reactions or when dealing with hazardous reagents. A continuous-flow protocol for preparing alkenyl thioethers using visible-light irradiation has been demonstrated, highlighting the potential for catalyst-free C–S bond formation in a scalable manner. rsc.org Similarly, the synthesis of sulfur-containing heterocycles like thiomorpholine (B91149) has been successfully achieved in a telescoped continuous flow format, which is ideal for handling hazardous intermediates. acs.org Adapting the synthesis of this compound to a flow system could enable safer handling of reagents and allow for rapid optimization and production.

Automated Synthesis Platforms: Automated platforms can accelerate the discovery and optimization of new reactions and the synthesis of compound libraries for screening. jpn.org Systems have been developed for automated Suzuki-Miyaura cross-couplings using pre-packed capsules containing all necessary reagents and purification materials. wikipedia.org This "vending machine" approach to synthesis could be adapted for C–S coupling reactions to rapidly produce a library of analogs based on the this compound scaffold. Furthermore, automated electrochemical flow platforms have been used for C-N cross-coupling library synthesis, demonstrating the potential for integrating electrochemistry into high-throughput synthesis. jpn.org

Features of Modern Synthesis Platforms

| Platform Type | Key Features | Potential Application for Aryl Sulfides |

|---|---|---|

| Continuous Flow Reactors | Enhanced heat/mass transfer, precise control, improved safety. waseda.jpnih.gov | Scalable and safe production of this compound. |

| Photochemical Flow Setups | Efficient light penetration, scalability of photochemical reactions. rsc.org | Catalyst-free synthesis of thioethers under visible light. |

| Automated Capsule-Based Synthesis | Pre-packed reagents, automated reaction, workup, and purification. wikipedia.org | Rapid library generation of functionalized aryl sulfide derivatives. |

| Automated Electrochemical Flow | Operator-free data generation, low material consumption, DoE. jpn.org | Optimization and library synthesis of aryl sulfides via electrochemistry. |

Exploration of Sustainable Synthetic Routes

Modern chemical synthesis places a strong emphasis on "green chemistry" principles, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. Future research on the synthesis of this compound will increasingly focus on these aspects.

Metal-Free and Catalyst-Free Reactions: A major goal is to move away from transition-metal catalysts, which can be costly and leave toxic residues. Metal-free approaches for C–S bond formation are being actively explored. One such method involves the arylation of thiols with diaryliodonium salts under mild conditions, enabled by a strong organic base. researchgate.net Another approach is the visible-light-promoted cross-coupling of thiols and aryl halides which proceeds without any transition metal or photoredox catalyst. nih.gov Furthermore, a site-selective, metal-free transalkylation of simple alkyl sulfides with alkyl halides offers a convenient route to aryl alkyl sulfides. jpn.org

Electrochemical Synthesis: Electrochemistry is an inherently green technique that uses electrons as a traceless reagent, thereby avoiding the need for chemical oxidants or reductants. wikipedia.org Electricity-promoted, transition-metal-free protocols have been developed for the synthesis of allylic thioethers from allylic iodides and disulfides. colab.ws This approach offers a sustainable pathway for C–S bond formation under mild conditions.

Use of Green Solvents: Replacing volatile and toxic organic solvents with environmentally benign alternatives is a core principle of green chemistry. Reactions for C–S bond formation have been successfully carried out in greener solvents like water and ethanol (B145695). rsc.org A photocatalytic method for synthesizing sulfides and sulfoxides has been reported that uses ethanol and water as solvents and oxygen from the air as the oxidant, which can be implemented in both batch and flow systems. google.com

Advanced Mechanistic Elucidation Techniques

A deeper understanding of reaction mechanisms is crucial for the rational design of more efficient and selective catalysts and synthetic protocols. The complex, multi-step nature of modern catalytic reactions for C–S bond formation necessitates the use of advanced analytical and computational techniques.

Computational Modeling (DFT): Density Functional Theory (DFT) has become an indispensable tool for studying reaction mechanisms. It allows for the calculation of energy profiles of catalytic cycles, the characterization of transition states, and the prediction of reactivity and selectivity. jpn.org DFT studies have been used to elucidate the mechanism of palladium-catalyzed C–H olefination directed by thioethers, identifying the rate-determining and enantioselectivity-determining steps. jpn.org For nickel-catalyzed cross-couplings involving tertiary alkyl radicals, DFT calculations revealed that the reaction proceeds via an outer-sphere C–C bond formation from a high-spin Ni(III) intermediate, challenging previous assumptions of inner-sphere reductive elimination. wikipedia.org

In-Situ Spectroscopy and Kinetic Analysis: To gain real-time insight into catalytic cycles, researchers are increasingly employing in-situ spectroscopic techniques. Time-resolved transient absorption spectroscopy, for instance, has been used to observe critical intermediates and determine their reaction rates in photoredox nickel-catalyzed C–S cross-coupling. rsc.org Kinetic analysis, including reaction progress kinetic analysis (RPKA), helps to identify catalyst resting states and turnover-limiting steps in complex catalytic systems, such as the palladium-catalyzed desulfinative cross-coupling of aryl bromides with sulfinate salts. nih.gov Such studies provide crucial data for understanding catalyst behavior and optimizing reaction conditions.

Key Mechanistic Insights from Advanced Techniques

| Reaction Type | Technique Used | Key Finding |

|---|---|---|

| Photoredox Ni-Catalyzed C-S Coupling | Time-resolved spectroscopy, Quantum yield measurements | Revealed a self-sustained Ni(I/III) cycle with a quantum yield > 1. rsc.org |

| Pd-Catalyzed Thioetherification | DFT Calculations | Elucidated the free energy profile and identified the rate-determining step as β-hydride elimination. jpn.org |

| Ni-Catalyzed Aryl Exchange | Isolation of Intermediates, X-ray Crystallography | Confirmed simultaneous oxidative additions of aryl sulfide and aromatic ester to the Ni(0) center. nanomaterchem.com |

Design of New Functional Materials incorporating this compound Motifs

The phenyl sulfide motif is a key component in a range of high-performance materials, most notably poly(phenylene sulfide) (PPS). wikipedia.org PPS is a semi-crystalline, high-temperature thermoplastic known for its excellent thermal stability, chemical resistance, and inherent flame retardancy. wikipedia.orgresearchgate.net The this compound unit serves as a valuable functional building block, enabling the incorporation of the desirable phenyl sulfide moiety into new material architectures.

Advanced Polymers: The terminal bromo-group on the propyl chain of this compound is a versatile chemical handle for polymerization. It can be used in polycondensation or cross-coupling polymerization reactions to create novel polymers. For example, telechelic (end-functionalized) PPS derivatives have been synthesized, which can then be used as precursors for triblock copolymers or thermosetting materials. rsc.orgnih.gov By incorporating the this compound unit, it would be possible to design new PPS-based copolymers with tailored properties, such as improved solubility, processability, or specific functionalities.

Organic Electronics and Optical Materials: Thiophene (B33073) and aryl sulfide derivatives are widely explored for applications in organic electronics, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells. researchgate.netbeilstein-journals.org These materials often feature extended π-conjugated systems. While the propyl chain in this compound interrupts direct conjugation, this linker can be used to attach the phenyl sulfide unit to other electronically active molecules or polymer backbones. This could lead to materials with interesting photophysical properties or semiconducting behavior. For instance, functionalized thiophene derivatives are used to create semiconducting polymers with adhesive properties for bioelectronics. nih.gov The phenyl sulfide motif, attached via the propyl linker, could be used to tune the electronic properties or morphology of such materials. Furthermore, sulfoxide-containing polymers, derived from the oxidation of PPS derivatives, have been shown to be colorless materials with a high refractive index. rsc.org

Functional Surfaces and Nanomaterials: The reactive nature of the bromo-propyl group allows this compound to be grafted onto surfaces or incorporated into nanomaterials. This could be used to modify the surface properties of substrates, imparting increased thermal stability or chemical resistance. Alkylphenol sulfides are used as sulfur donors and anti-aging agents in rubber compositions, demonstrating the utility of such structures in polymer formulations. google.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Bromopropylphenyl sulfide, and how can reaction conditions be tailored to improve yield?

- Methodology : The synthesis of aryl sulfides like this compound typically involves nucleophilic substitution or coupling reactions. For example, thiols or thiophenols can react with bromoalkanes under basic conditions (e.g., K₂CO₃ in DMF). Optimization includes controlling temperature (60–80°C), solvent polarity, and stoichiometric ratios to minimize side reactions like oxidation or disulfide formation. Purity validation via GC-MS (>95%) is critical, as impurities can skew downstream applications .

- Key Data : In analogous syntheses (e.g., 3-Bromopropionyl chloride), reaction times of 6–8 hours at 55–57°C under reduced pressure (17 mmHg) yielded tech-grade products with 95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodology :

- ¹H/¹³C NMR : The sulfide proton (S-CH₂) appears as a triplet at δ 2.5–3.0 ppm, while aromatic protons (ortho/meta to Br) split into distinct multiplets.

- FT-IR : C-S stretching vibrations at 600–700 cm⁻¹ and C-Br absorption near 550 cm⁻¹ confirm functional groups.

- GC-MS : Molecular ion peaks at m/z 233–235 (Br isotopic pattern) and fragmentation patterns validate structure .

Q. How does the steric and electronic nature of the bromopropyl group influence reactivity in cross-coupling reactions?

- Methodology : The bromine atom enhances electrophilicity, enabling Suzuki-Miyaura or Ullmann couplings. Steric hindrance from the propyl chain may slow reaction kinetics, requiring ligand-accelerated catalysis (e.g., Pd(PPh₃)₄). Computational studies (DFT) can predict regioselectivity by analyzing charge distribution and transition states .

Advanced Research Questions

Q. What are the mechanistic implications of sulfide oxidation in this compound under varying pH and oxygen levels?

- Methodology : Sulfide oxidation pathways (e.g., to sulfoxides or sulfones) depend on pH and oxidant strength. Under acidic conditions (pH < 4), H₂O₂ or Fe³⁺-mediated oxidation dominates, while alkaline environments (pH > 10) favor radical mechanisms. Kinetic studies using UV-Vis spectroscopy (e.g., methylene blue method for sulfide quantification ) reveal rate constants (k) and activation energies. For example, in sulfide mineral oxidation, k values range from 10⁻⁵ to 10⁻³ s⁻¹, influenced by dissolved O₂ and Fe³⁺ .

Q. How can computational modeling (DFT, MD) predict the crystal packing and intermolecular interactions of this compound derivatives?

- Methodology : Density Functional Theory (DFT) optimizes molecular geometry and calculates electrostatic potential surfaces, while Molecular Dynamics (MD) simulates crystal lattice stability. For instance, studies on (Z)-3-(3-Bromophenyl)-1-(1,5-Diisopropyl-2-pyrrolidinone) revealed van der Waals interactions and halogen bonding dictating crystal morphology .

Q. What strategies mitigate sulfur-related side reactions (e.g., disulfide formation) during functionalization of this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.